

Doconexent Sodium and its Interaction with Nuclear Receptors: A Technical Guide

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Compound of Interest

Compound Name: Doconexent sodium

Cat. No.: B1513013

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Executive Summary

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is an omega-3 fatty acid that plays a crucial role in various physiological processes. Its biological effects are, in part, mediated by its direct interaction with and activation of specific nuclear receptors. This technical guide provides an in-depth overview of the current understanding of **doconexent sodium**'s engagement with the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α and PPAR γ , and the Retinoid X Receptors (RXRs). This document summarizes the available quantitative data on these interactions, details relevant experimental protocols, and visualizes the key signaling pathways.

Introduction to Doconexent Sodium and Nuclear Receptors

Doconexent sodium, a 22-carbon polyunsaturated fatty acid, is a well-established ligand for several members of the nuclear receptor superfamily. These ligand-activated transcription factors regulate the expression of a wide array of genes involved in metabolism, inflammation, and cellular growth and differentiation. The primary nuclear receptors targeted by **doconexent sodium** are:

- Peroxisome Proliferator-Activated Receptor Alpha (PPAR α): A key regulator of lipid and glucose metabolism, particularly fatty acid oxidation.
- Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ): A master regulator of adipogenesis, it also plays significant roles in insulin sensitivity and inflammation.
- Retinoid X Receptors (RXRs): These receptors form heterodimers with many other nuclear receptors, including PPARs, and are central to their function.

The interaction of **doconexent sodium** with these receptors leads to conformational changes, recruitment of coactivator proteins, and subsequent modulation of target gene transcription.

Quantitative Analysis of Doconexent Sodium-Nuclear Receptor Interactions

The following tables summarize the available quantitative data on the activation of PPAR α , PPAR γ , and RXR α by **doconexent sodium** (DHA). While direct binding affinity values (Kd or Ki) from experimental assays are not extensively reported in the literature, computational studies suggest a high-affinity interaction[1]. The provided data focuses on the effective concentrations (EC50) required for receptor activation and the observed fold-activation in reporter gene assays.

Table 1: Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) by **Doconexent Sodium** (DHA)

Parameter	Value	Cell Line	Assay Type	Reference
Activation	5.9-fold increase at 25 μ M	Caco-2	Luciferase Reporter Assay	[2]
Activation	Dose-dependent	CV-1	Luciferase Reporter Assay	[2]

Table 2: Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) by **Doconexent Sodium** (DHA)

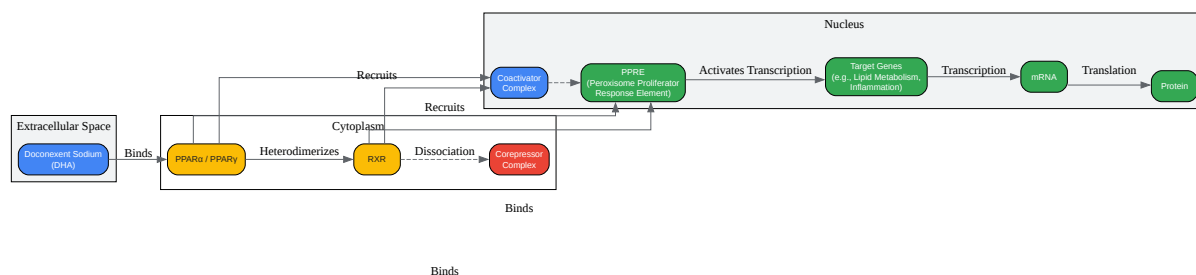
Parameter	Value	Cell Line	Assay Type	Reference
Transactivation	Higher than or comparable to pioglitazone	Not specified	In vitro assays	[3]

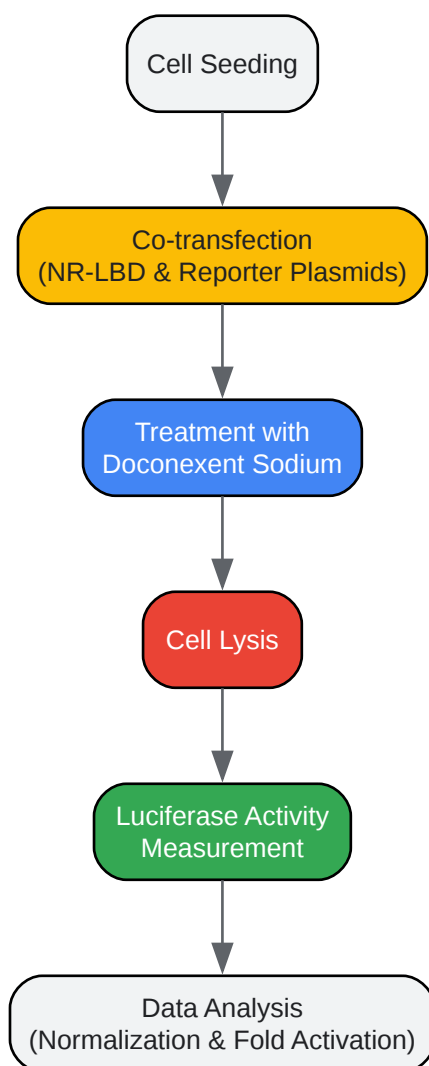
Table 3: Activation of Retinoid X Receptor Alpha (RXR α) by **Doconexent Sodium** (DHA)

Parameter	Value	Cell Line	Assay Type	Reference
EC50	5-10 μ M	Not specified	Not specified	[4]
EC50	50-100 μ M	Not specified	Not specified	
Activation	Observed at ≥ 10 μ M	Neuro 2A	Luciferase Reporter Assay	

Signaling Pathways

The activation of PPARs and RXRs by **doconexent sodium** initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagrams illustrate these signaling pathways.





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